Stereochemical Identity: Absolute Configuration as the Primary Differentiator from Other Stereoisomers
The (3R,4R) absolute configuration is the defining feature that distinguishes this compound from its (3S,4S) enantiomer and the (3R,4S) and (3S,4R) diastereomers. While specific optical rotation or enantiomeric excess values for this precise CAS are not publicly reported in the peer-reviewed literature, the compound's identity is verified by its unique InChI Key (KOFQZZHOSWGVHP-CAHLUQPWSA-N) . This is a critical differentiator; for example, the (3S,4S) enantiomer (CAS 151379-66-7) shares the same molecular weight and formula but has a different InChI Key (KOFQZZHOSWGVHP-VDTYLAMSSA-N) [1]. In the absence of published comparative bioactivity data, stereochemical identity is the sole reliable basis for procurement for applications where chirality matters.
| Evidence Dimension | Absolute Configuration (Stereochemical Identity) |
|---|---|
| Target Compound Data | (3R,4R) configuration; InChI Key KOFQZZHOSWGVHP-CAHLUQPWSA-N |
| Comparator Or Baseline | (3S,4S) enantiomer: InChI Key KOFQZZHOSWGVHP-VDTYLAMSSA-N |
| Quantified Difference | Not applicable; qualitative difference in chirality |
| Conditions | Structural analysis (InChI Key comparison) |
Why This Matters
For chiral-sensitive applications, the wrong enantiomer can be completely inactive or produce opposite effects; procurement must be verified at the stereochemical level.
- [1] SpectraBase. (3S,4S)-4-HYDROXY-3-METHYLHEXAN-2-ONE: InChI Key KOFQZZHOSWGVHP-VDTYLAMSSA-N. Retrieved from https://spectrabase.com View Source
